molecular formula C13H22ClNO2 B2610331 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230799-13-8

1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride

Katalognummer: B2610331
CAS-Nummer: 2230799-13-8
Molekulargewicht: 259.77
InChI-Schlüssel: SXCAPMIOUFPCFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride is a chemical compound of interest in advanced organic and medicinal chemistry research. The compound features a bridged bicyclic 2-azabicyclo[2.2.1]heptane scaffold, a structure recognized as a valuable synthon and a constrained framework in pharmaceutical development . The core 2-azabicyclo[2.2.1]heptane structure is the subject of ongoing synthetic methodology research, including investigations into palladium-catalyzed functionalization to efficiently build complex, oxygenated derivatives . This suggests its potential utility in constructing diverse libraries of bridged aza-bicyclic compounds for screening and development. The molecular formula of the parent carboxylic acid is C13H21NO2, with a molecular weight of 223.31 g/mol . As a hydrochloride salt, this compound offers enhanced stability and solubility for research applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Eigenschaften

IUPAC Name

1-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCAPMIOUFPCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CC3CCC2C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which forms oxygenated 2-azabicyclo[2.2.1]heptanes. These intermediates can then be further functionalized to introduce the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the final product meets quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to remove oxygen functionalities, potentially leading to the formation of amines.

  • Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a base to deprotonate the substrate.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Amines and alcohols.

  • Substitution: Substituted amines and other nitrogen-containing compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Orexin Receptor Modulation
Research indicates that compounds similar to 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride can act as orexin receptor modulators, which are significant in the treatment of sleep disorders and obesity. Orexin receptors are involved in regulating arousal, wakefulness, and appetite, making this compound a candidate for developing therapeutic agents targeting these pathways .

2. Antidepressant Activity
Studies have shown that derivatives of azabicyclo compounds exhibit potential antidepressant activity by modulating neurotransmitter systems such as serotonin and norepinephrine. The structural characteristics of this compound may enhance its efficacy in this regard .

3. Neuroprotective Effects
The neuroprotective properties of similar compounds suggest that this compound could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease by preventing neuronal cell death and promoting neurogenesis .

Case Study 1: Orexin Receptor Modulation
A patent describes the synthesis of various substituted azabicycles that demonstrate orexin receptor modulation capabilities. These findings suggest that the incorporation of the bicyclic structure enhances binding affinity and selectivity for orexin receptors, indicating potential therapeutic applications for sleep-related disorders .

Case Study 2: Antidepressant Activity
In a clinical study involving compounds related to this compound, researchers observed significant improvements in depressive symptoms among participants when administered these compounds over a specified period . The study highlighted the importance of the compound's structural features in influencing its pharmacological effects.

Wirkmechanismus

The mechanism by which 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s bicyclo[2.2.1]heptane scaffold is a key feature shared with several analogs. Differences arise in substituents, stereochemistry, and functional groups:

Compound Name Key Structural Features Price (Availability) Notes
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl Fluorine substituent on bicyclo ring N/A () Enhanced metabolic stability due to fluorine
(1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane Boc-protected amine €157.00 (250 mg) Used as an intermediate in peptide synthesis
2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid Thiazole-carboxylic acid hybrid Discontinued () Potential antimicrobial activity inferred from thiazole moiety
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl Esterified carboxylate $295.00 () Improved lipophilicity vs. free carboxylic acid

Functional Group Impact

  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid in the target compound may confer higher polarity and ionizability compared to ester derivatives (e.g., methyl or ethyl esters), influencing membrane permeability and target binding .

Pharmacological and Physicochemical Insights from Analogs

  • Purity and Crystallinity : Compounds like (2S,5R,6R)-6-...-carboxylic acid () undergo rigorous crystallinity testing, suggesting the target compound’s hydrochloride salt may similarly exhibit high crystallinity for formulation stability .
  • Bioavailability: The cyclopentane-carboxylic acid group in the target compound may mimic natural amino acids, enhancing transport across biological barriers compared to bulkier esters (e.g., ethyl bicyclo[2.2.2]octane-carboxylate HCl, CAS: 1626394-43-1) .

Biologische Aktivität

1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic azabicyclo[2.2.1]heptane moiety, which is known for its ability to interact with various biological targets, including receptors and enzymes. The molecular formula is C12H18ClNC_{12}H_{18}ClN with a molecular weight of approximately 229.73 g/mol.

Key Structural Features:

  • Bicyclic Framework: Provides rigidity and specific spatial orientation conducive to receptor binding.
  • Hydrochloride Salt Form: Enhances solubility and bioavailability.

Research indicates that compounds with similar structures exhibit a range of biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition.

1. Neurotransmitter Interaction

Studies have shown that azabicyclic compounds can act as ligands for various neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can lead to:

  • Increased Acetylcholine Release: Potentially beneficial in conditions like Alzheimer's disease.
  • Modulation of Dopaminergic Pathways: Impacts mood and motor control.

2. Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes, which can be crucial in the treatment of metabolic disorders or cancer.

Biological Activity Data

Activity Effect Reference
Cholinergic Receptor AgonismEnhanced cognitive function
Dopaminergic ModulationImproved mood regulation
Enzyme InhibitionReduced tumor growth

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Case Study 1: Cognitive Enhancement

A clinical trial assessed the cognitive-enhancing effects of a structurally similar azabicyclo compound in patients with mild cognitive impairment. Results indicated significant improvements in memory recall and executive function after a 12-week treatment period.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that derivatives of azabicyclo compounds inhibited the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways. This suggests potential for development as anticancer agents.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves a multi-step process, including esterification and ring-opening reactions. For example, thionyl chloride-mediated esterification followed by reduction in dichloromethane/water systems can yield the hydrochloride salt . Optimization strategies include:

  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Temperature control : Maintain sub-ambient temperatures during sensitive steps (e.g., cyclization) to minimize side products.
  • Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate high-purity fractions .

Q. How should researchers characterize the purity and structural integrity of this compound, particularly distinguishing between stereoisomers?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve stereochemical ambiguities in the bicyclic moiety .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, focusing on the azabicyclo[2.2.1]heptane core .
  • HPLC-MS : Use a chiral stationary phase (e.g., Chiralpak® IA) to separate enantiomers and confirm >98% purity .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound when targeting bacterial enzymes?

Methodological Answer:

  • Molecular docking : Model interactions with bacterial targets (e.g., penicillin-binding proteins) using Schrödinger Suite or AutoDock Vina, focusing on the cyclopentane-carboxylic acid group’s electrostatic contributions .
  • In vitro assays : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify substituent effects on activity .
  • Analog synthesis : Modify the azabicycloheptane methyl group to assess steric hindrance impacts (e.g., replace with bulkier alkyl chains) .

Q. How can contradictory in vitro vs. in vivo efficacy data be systematically addressed for this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent models) and bioavailability via LC-MS/MS to identify metabolic vulnerabilities (e.g., esterase-mediated hydrolysis) .
  • Prodrug design : Introduce protective groups (e.g., pivaloyloxymethyl) on the carboxylic acid to enhance membrane permeability .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., 14C^{14}C-tagged) to quantify accumulation in target organs .

Q. What computational methods are suitable for predicting the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the azabicycloheptane ring to predict thermal degradation pathways .
  • Molecular dynamics (MD) simulations : Model hydrolysis kinetics in acidic (pH 1.2) and neutral (pH 7.4) buffers over 100-ns trajectories .
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stressors, followed by LC-MS analysis to identify degradants .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) between synthesized batches?

Methodological Answer:

  • Batch comparison : Perform principal component analysis (PCA) on NMR spectra to identify outlier batches caused by residual solvents or stereoisomeric impurities .
  • Isotopic labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to assign ambiguous peaks in crowded spectral regions .
  • Cross-validate with IR : Correlate carbonyl stretching frequencies (1680–1720 cm1^{-1}) with crystallinity data to detect polymorphic variations .

Q. What experimental designs are recommended for assessing the compound’s potential off-target effects in eukaryotic cells?

Methodological Answer:

  • High-throughput screening (HTS) : Use a kinase inhibition panel (e.g., Eurofins KinaseProfiler™) to evaluate selectivity against human kinases .
  • Cytotoxicity assays : Measure IC₅₀ values in HEK293 or HepG2 cells via MTT assays, focusing on mitochondrial toxicity .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.